N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide

CAS No.: 56023-09-7

Cat. No.: VC16161862

Molecular Formula: C11H10ClN3O

Molecular Weight: 235.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56023-09-7 |

|---|---|

| Molecular Formula | C11H10ClN3O |

| Molecular Weight | 235.67 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-2-methylimidazole-1-carboxamide |

| Standard InChI | InChI=1S/C11H10ClN3O/c1-8-13-6-7-15(8)11(16)14-10-4-2-9(12)3-5-10/h2-7H,1H3,(H,14,16) |

| Standard InChI Key | ARHGXDIUYGQKKR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CN1C(=O)NC2=CC=C(C=C2)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

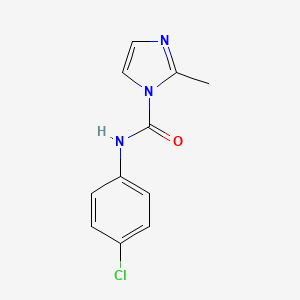

The systematic IUPAC name for this compound is N-(4-chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide. Its molecular formula is C₁₁H₁₀ClN₃O, with a molecular weight of 235.67 g/mol . The structure comprises an imidazole ring substituted with a methyl group at position 2 and a carboxamide group at position 1, where the amide nitrogen is bonded to a 4-chlorophenyl moiety (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ClN₃O | |

| Molecular Weight | 235.67 g/mol | |

| XLogP3-AA | 1.8 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

The SMILES notation for this compound is ClC1=CC=C(C=C1)NC(=O)N2C=C(N=C2)C, reflecting the connectivity of the imidazole ring, methyl group, and 4-chlorophenyl substituent .

Crystallographic and Conformational Analysis

While no direct crystallographic data exists for N-(4-chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide, studies on analogous nitroimidazole-carboxamides reveal key structural trends. For example, in 1-(3-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide, the imidazole and phenyl rings exhibit a dihedral angle of 58.44°, with the carboxamide group nearly perpendicular to the imidazole plane . Such conformational features suggest that steric and electronic interactions between the chlorophenyl group and the imidazole ring influence molecular packing and reactivity .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(4-chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide likely involves a multi-step approach, drawing from methodologies used for related imidazole derivatives:

-

Imidazole Ring Formation: Condensation of 4-chloroaniline with a prefunctionalized imidazole precursor, such as 2-methylimidazole-1-carbonyl chloride, in the presence of a base like sodium carbonate .

-

Amide Coupling: Utilizing coupling agents (e.g., EDC/HOBt) to form the carboxamide bond between the imidazole and 4-chlorophenylamine .

Table 2: Representative Reaction Conditions

Industrial-Scale Production

Industrial synthesis would optimize solvent systems (e.g., DMF or ethanol) and catalyst concentrations to enhance yield. Continuous-flow reactors could mitigate exothermic risks during amide bond formation. Post-synthesis purification via recrystallization or column chromatography ensures high purity, critical for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

The compound’s logP (1.8) predicts moderate lipophilicity, favoring solubility in organic solvents like ethanol or DMSO . Aqueous solubility is limited but may improve under acidic or basic conditions due to protonation/deprotonation of the imidazole ring (pKa ≈ 6.5–7.0) . Stability studies on analogs indicate susceptibility to hydrolysis in strongly acidic or alkaline environments, necessitating storage at neutral pH and low temperatures .

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume